2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

Regioisomer Hydrogen Bond Donor Count Lipophilicity

Choose 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 2344679-98-5) for your SAR campaigns. This distinct 8-oxa-1-aza regioisomer offers critical hydrogen-bonding capacity (3 H-bond donors) and a free secondary amine for systematic N-acylation, which pre-functionalized analogs lack. The hydrochloride salt guarantees consistent protonation and aqueous solubility, outperforming the free base. Ideal for exploring GAT2 selectivity and sigma-1 receptor affinity within a CNS-favorable chemical space.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71
CAS No. 2344679-98-5
Cat. No. B3000115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
CAS2344679-98-5
Molecular FormulaC10H18ClNO3
Molecular Weight235.71
Structural Identifiers
SMILESC1COCCC12CC(CN2)CC(=O)O.Cl
InChIInChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(11-7-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H
InChIKeyUUDXQIDXRPJRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 2344679-98-5): A Spirocyclic Amino Acid Building Block for Targeted Probe Synthesis


2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 2344679-98-5) is a spirocyclic amino acid derivative featuring a unique 8-oxa-1-azaspiro[4.5]decane core, where a pyrrolidine and an oxane ring are fused at a single spiro-carbon [1]. With a molecular weight of 235.71 g/mol and molecular formula C10H18ClNO3, this hydrochloride salt serves as a versatile intermediate in medicinal chemistry, particularly within the azaspiro[4.5]decane scaffold class that has been validated for GABA transporter subtype 2 (GAT2) inhibition and sigma-1 receptor targeting [2][3]. The compound's carboxylic acid handle at position 3, combined with the secondary amine, enables rapid diversification into amide, ester, or N-functionalized analogs, making it a strategic procurement choice for structure-activity relationship (SAR) campaigns over pre-functionalized or regioisomeric alternatives.

Why Generic Spirocyclic Amino Acids Cannot Substitute for 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride in Targeted SAR Campaigns


Substituting 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride with a generic spirocyclic amino acid or its regioisomers risks compromising critical parameters for SAR studies. The 8-oxa-1-aza regioisomer positions the oxygen within the six-membered ring and the nitrogen within the five-membered ring, a distinct spatial arrangement that directly influences hydrogen-bonding capacity (3 H-bond donors vs 2 for the 1-oxa analog) and calculated lipophilicity, thereby affecting target engagement and physicochemical properties [1]. The hydrochloride salt form further ensures consistent protonation state and aqueous solubility, which is not guaranteed with the free base (CAS 2344679-35-0) [2]. Using a pre-functionalized analog, such as the N-acetyl or N-nitroso derivative, eliminates the synthetic flexibility offered by the free secondary amine of this compound, preventing systematic exploration of the N-substitution vector critical for GAT2 selectivity and sigma-1 receptor affinity as demonstrated in the azaspiro[4.5]decane scaffold literature [3][4].

Quantitative Differentiation Evidence for 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride Against Key Analogs


Regioisomeric Differentiation: 8-Oxa-1-aza vs. 1-Oxa-8-aza Spirocyclic Core Impacts Hydrogen Bond Donor Count and Predicted Lipophilicity

The target compound, featuring an 8-oxa-1-azaspiro[4.5]decane core (oxygen at position 8, nitrogen at position 1), presents a distinct hydrogen-bonding profile compared to its regioisomer 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid (CAS 1356447-07-8). The target compound possesses a free secondary amine contributing to 3 hydrogen bond donors, whereas the 1-oxa-8-aza regioisomer has only 2 hydrogen bond donors, as computed by PubChem [1]. This difference impacts the topological polar surface area (tPSA): 58.6 Ų for the target vs. 55.4 Ų for the regioisomer. Additionally, the XLogP3 predicted lipophilicity is -2.8 for the target vs. -2.5 for the regioisomer, indicating higher aqueous solubility for the target [2]. These physicochemical differences are critical for CNS drug design, where hydrogen-bonding capacity and lipophilicity directly influence blood-brain barrier permeability and target binding.

Regioisomer Hydrogen Bond Donor Count Lipophilicity Spirocyclic Scaffold

Salt Form Advantage: Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Handling Over the Free Base

The hydrochloride salt (CAS 2344679-98-5) offers a defined stoichiometry with a molecular weight of 235.71 g/mol, compared to the free base 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetic acid (CAS 2344679-35-0) at 199.25 g/mol [1]. The salt form is typically a crystalline solid, facilitating accurate weighing and reducing hygroscopicity issues common with free amino acids. Vendor datasheets indicate a typical purity of 95% for the hydrochloride salt [2]. While direct aqueous solubility data is not published for this compound, the hydrochloride salt is expected to exhibit significantly higher aqueous solubility than the free base, a general principle for amino acid derivatives, which is critical for achieving reproducible concentrations in biological assays [3]. This eliminates the need for in situ salt formation or the use of organic co-solvents that may confound assay results.

Salt Form Hydrochloride Solubility Weighing Accuracy

Scaffold Pre-validation: Azaspiro[4.5]decane Core Demonstrates GAT2-Selective Inhibition in a Validated Cellular Assay

Although specific IC50 data for the exact compound has not been published, the azaspiro[4.5]decane scaffold has been validated as a privileged chemotype for GABA transporter subtype 2 (GAT2) inhibition. In a study by Ma et al. (2016), a series of acyl-substituted azaspiro[4.5]decanes were evaluated in cell lines expressing the four human GABA transporter subtypes. The scaffold demonstrated GAT2-selective inhibition, with select compounds achieving >10-fold selectivity over GAT1, GAT3, and BGT-1 [1]. This class-level evidence indicates that the core scaffold itself, present in the target compound, is pre-validated for GAT2 engagement. The target compound's free secondary amine allows for systematic N-acylation to explore GAT2 SAR, a strategy directly supported by the Ma et al. findings [2]. In contrast, pre-acylated analogs (e.g., CAS 2680873-58-7) lock the N-substitution vector, preventing such exploration.

GAT2 GABA Transporter Selectivity Azaspirodecane

Synthetic Versatility: Free Secondary Amine Enables Modular Diversification Unavailable in Pre-Functionalized Analogs

The target compound features a free secondary amine, a carboxylic acid handle, and an unsubstituted spirocyclic core, providing three points of diversification. This contrasts with the closest commercially available analogs: 2-{1-acetyl-8-oxa-1-azaspiro[4.5]decan-3-yl}acetic acid (CAS 2680873-58-7) has the amine already acetylated, and 2-{1-nitroso-8-oxa-1-azaspiro[4.5]decan-3-yl}acetic acid (Sigma-Aldrich, Enamine) has a nitroso group rendering the amine unreactive . The free amine allows for installation of diverse N-substituents (acyl, alkyl, sulfonyl, carbamoyl) to systematically explore the structure-activity relationship at this vector. The carboxylic acid can be converted to amides, esters, or reduced to the alcohol. This degree of synthetic freedom is essential for hit-to-lead optimization, as demonstrated in the GAT2 inhibitor program where N-acyl substitution was critical for achieving GAT2 selectivity [1].

Synthetic Intermediate Amine Diversification SAR Exploration Building Block

Optimal Application Scenarios for 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride Driven by Differentiation Evidence


GAT2-Selective Inhibitor Hit-to-Lead Optimization

Based on the pre-validated GAT2 selectivity of the azaspiro[4.5]decane scaffold [1], this compound is ideally suited as a starting point for systematic N-acylation SAR studies. Researchers can explore diverse acyl substituents to optimize GAT2 potency and selectivity, leveraging the free secondary amine that pre-functionalized analogs lack. The hydrochloride salt form ensures consistent solubility in aqueous assay buffers, reducing vehicle-related artifacts in cell-based GABA uptake assays.

Sigma-1 Receptor Radioligand Development

The 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated nanomolar affinity for sigma-1 receptors (Ki(σ1) = 0.61 – 12.0 nM) in recent studies [2]. The target compound, possessing the 8-oxa-1-aza regioisomer, provides a complementary scaffold for structure-affinity relationship studies. The free amine and carboxylic acid allow for facile introduction of fluorine-18 labeling precursors or fluorescent tags, facilitating the development of PET radioligands or fluorescent probes for sigma-1 receptor imaging.

Spirocyclic Fragment Library Synthesis

As a spirocyclic amino acid building block with three diversifiable handles, this compound is an excellent entry point for generating spirocyclic fragment libraries [3]. Its distinct regioisomeric configuration (8-oxa-1-aza) compared to the more common 1-oxa-8-aza scaffold increases the three-dimensional diversity of screening libraries, potentially accessing novel binding epitopes not addressable by other regioisomers. The hydrochloride salt simplifies automated liquid handling due to its crystalline nature and improved weighability.

Central Nervous System Probe Design

The predicted low lipophilicity (XLogP3 = -2.8) and moderate tPSA (58.6 Ų) of the compound place it within favorable CNS drug-like space [4]. Combined with the pre-validated GAT2 and sigma-1 receptor engagement of the spirocyclic core, this compound is a promising starting point for designing brain-penetrant chemical probes targeting neurological disorders such as epilepsy, neuropathic pain, or depression, where GABA transporter modulation is therapeutically relevant.

Quote Request

Request a Quote for 2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.